REACTION_CXSMILES
|
C(OC(N1CCC(N)(CN)CC1)=O)(C)(C)C.C(OC(N1CCC(N)(C#N)CC1)=O)(C)(C)C.[NH2:33][C:34]1([C:48]#[N:49])[CH2:39][CH2:38][N:37]([CH:40]([C:42]2[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=2)[CH3:41])[CH2:36][CH2:35]1>>[NH2:49][CH2:48][C:34]1([NH2:33])[CH2:39][CH2:38][N:37]([CH:40]([C:42]2[CH:47]=[CH:46][CH:45]=[CH:44][CH:43]=2)[CH3:41])[CH2:36][CH2:35]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)(CN)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)(C#N)N
|
Name
|
4-amino-1-(1-phenyl-ethyl)-piperidine-4-carbonitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1(CCN(CC1)C(C)C1=CC=CC=C1)C#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NCC1(CCN(CC1)C(C)C1=CC=CC=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |